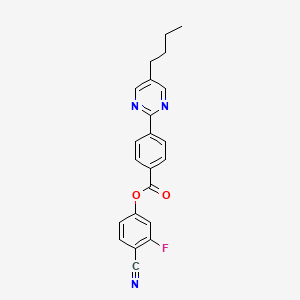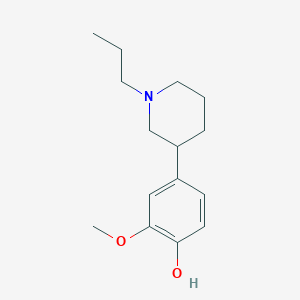![molecular formula C21H37NO B14317811 4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile CAS No. 113267-92-8](/img/structure/B14317811.png)
4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile is a complex organic compound that belongs to the class of substituted cyclohexanes This compound features a unique structure with a hydroxypropyl group, a pentyl group, and a carbonitrile group attached to a bicyclohexane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile typically involves multiple steps, starting from simpler cyclohexane derivatives. One common approach is to first prepare the bicyclohexane core through a Diels-Alder reaction, followed by functionalization of the core with the hydroxypropyl, pentyl, and carbonitrile groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxypropyl and carbonitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane)
- 1,1-Bis-(4-hydroxy-3-methylphenyl)-cyclohexane
Uniqueness
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Unlike similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.
特性
| 113267-92-8 | |
分子式 |
C21H37NO |
分子量 |
319.5 g/mol |
IUPAC名 |
1-(3-hydroxypropyl)-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C21H37NO/c1-2-3-4-6-18-7-9-19(10-8-18)20-11-14-21(17-22,15-12-20)13-5-16-23/h18-20,23H,2-16H2,1H3 |
InChIキー |
QYTXBKXGOKHJCU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(CCCO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)

![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)

![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)

![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
